

Spectroscopic Analysis of Trifluoromethylated Piperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

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For researchers and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-Benzyl-3-(trifluoromethyl)piperidin-4-ol** and its structural analogs. Due to the limited availability of published experimental data for **1-Benzyl-3-(trifluoromethyl)piperidin-4-ol**, this guide leverages data from closely related compounds to provide representative spectroscopic insights. The selected analogs for comparison are 1-Benzyl-3-methylpiperidin-4-one and 1-Benzylpiperidin-4-ol, which allow for an examination of the influence of the trifluoromethyl group and the oxidation state at the 4-position of the piperidine ring.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for the selected piperidine derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of Piperidine Analogs

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
1-Benzyl-3-methylpiperidin-4-one	CDCl ₃	Data not fully available in search results.	Data not fully available in search results.
1-Benzylpiperidin-4-ol	Not Specified	Data available but specific shifts not detailed in search results.	Data available but specific shifts not detailed in search results.

Table 2: Mass Spectrometry Data of Piperidine Analogs

Compound	Ionization Method	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
1-Benzyl-3-(trifluoromethyl)piperidin-4-ol	Not Specified	C ₁₃ H ₁₆ F ₃ NO	259.27	No experimental data available.
1-Benzyl-3-methylpiperidin-4-one	GC-MS	C ₁₃ H ₁₇ NO	203.28	203, 160, 109
1-Benzylpiperidin-4-ol	GC-MS	C ₁₂ H ₁₇ NO	191.27	191, 106, 100
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol	GC-MS	C ₁₉ H ₂₀ F ₃ NO	335.36	Spectrum available but peak list not detailed in search results. [1]

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for small organic molecules. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H (proton), ^{13}C (carbon-13), and ^{19}F (fluorine-19) NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.^[2]

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)). Tetramethylsilane (TMS) is often used as an internal standard for ^1H and ^{13}C NMR.
- **Data Acquisition:**
 - ^1H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
 - ^{13}C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
 - ^{19}F NMR: Chemical shifts are reported in ppm relative to an external standard such as CFCl_3 (δ 0.00).
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Mass Spectrometry (MS)

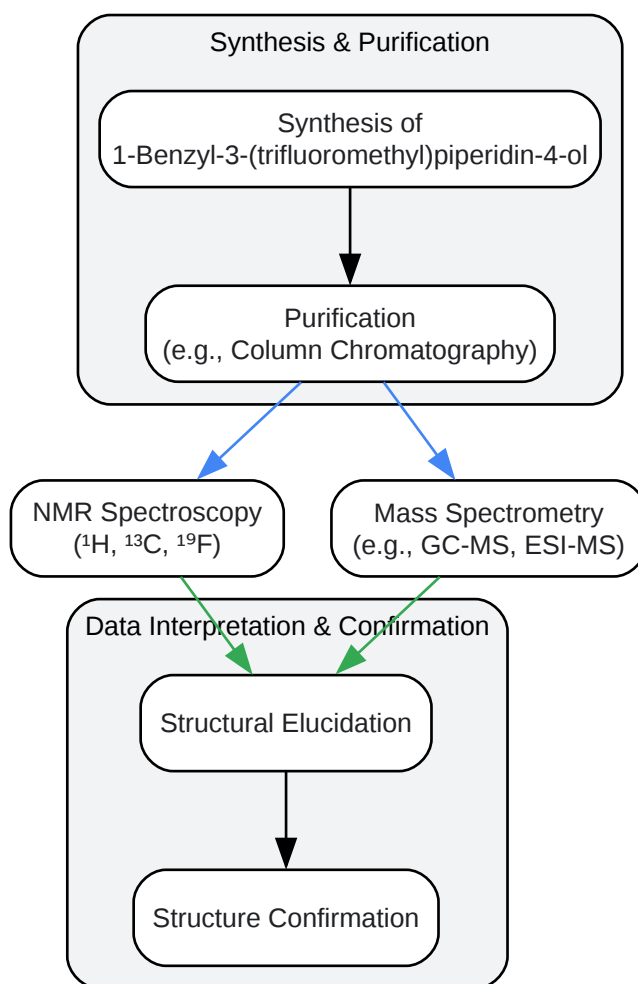
Mass spectra are used to determine the molecular weight and fragmentation pattern of the compounds.

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

- **Ionization:** Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer ionization technique that typically yields the protonated molecular ion $[M+H]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Data Interpretation:** The resulting mass spectrum provides the molecular weight of the compound and structural information based on the observed fragmentation patterns.

Workflow and Data Analysis

The logical flow for the characterization of a novel compound like **1-Benzyl-3-(trifluoromethyl)piperidin-4-ol** involves a combination of spectroscopic techniques to elucidate and confirm its structure.



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Caption: Workflow for the synthesis, purification, and structural characterization of piperidine derivatives.

This systematic approach ensures the unambiguous identification and characterization of the target molecule, which is a critical step in the drug discovery and development pipeline.

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References

- 1. 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C₁₉H₂₀F₃NO | CID 12718203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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